2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
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Overview
Description
2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with a complex structure characterized by multiple ethynyl groups and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings react with electrophiles such as bromine or nitric acid to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, room temperature or reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The ethynyl groups may play a role in the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(4-Methylthio)phenyl]ethynyl]phenyl}ethynyl)benzonitrile
Uniqueness
2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific substitution pattern and the presence of multiple ethynyl groups
Properties
CAS No. |
823227-62-9 |
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Molecular Formula |
C24H15N |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-methylphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H15N/c1-19-10-12-20(13-11-19)14-15-21-6-2-3-7-22(21)16-17-23-8-4-5-9-24(23)18-25/h2-13H,1H3 |
InChI Key |
OZVRBXVVEDRQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
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